2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid
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Overview
Description
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid typically involves the reaction of 3-amino-4-chloropyrazole with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of acetyl chloride or benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. Catalysts and automated systems are often employed to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In medicinal applications, it may interfere with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloropyrazole: A precursor in the synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid.
4-Amino-3-chloropyrazole: Another isomer with similar reactivity but different biological properties.
5-Amino-4-chloropyrazole: Used in similar synthetic applications but with distinct chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chloro substituent on the pyrazole ring makes it a versatile intermediate for further functionalization and application in various fields.
Properties
Molecular Formula |
C6H8ClN3O2 |
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Molecular Weight |
189.60 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H8ClN3O2/c1-3(6(11)12)10-2-4(7)5(8)9-10/h2-3H,1H3,(H2,8,9)(H,11,12) |
InChI Key |
IHTSKUONBWOFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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